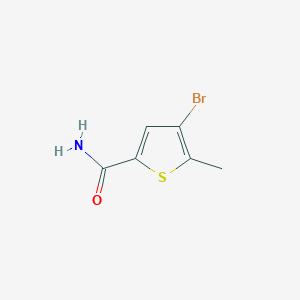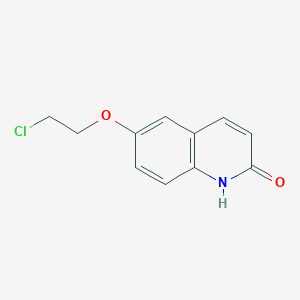
4-Bromo-5-methyl-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methyl-2-thiophenecarboxamide is an organic compound with the molecular formula C6H6BrNOS and a molecular weight of 220.09 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-thiophenecarboxamide typically involves the bromination of 5-methyl-2-thiophenecarboxamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 4-substituted-5-methyl-2-thiophenecarboxamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
4-Bromo-5-methyl-2-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-methyl-2-thiophenecarboxamide is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-thiophenecarboxamide
- 5-Methyl-2-thiophenecarboxamide
- 4-Bromo-5-methyl-2-thiophenecarboxylic acid
Uniqueness
4-Bromo-5-methyl-2-thiophenecarboxamide is unique due to the presence of both bromine and a methyl group on the thiophene ring. This combination enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H6BrNOS |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
4-bromo-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H6BrNOS/c1-3-4(7)2-5(10-3)6(8)9/h2H,1H3,(H2,8,9) |
Clé InChI |
HPNGUSAFDWPECT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)C(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)





![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)




